(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine

Lipophilicity Drug-likeness Physicochemical profiling

(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 1155988-21-8) is a substituted benzylamine derivative incorporating a 2,4-dimethoxyphenylmethyl group and a 1-cyclopropylethyl substituent on the amine nitrogen. With a molecular formula C14H21NO2 and molecular weight of 235.32 g/mol, this compound belongs to a class of amine building blocks that are of interest in medicinal chemistry and chemical biology probe development.

Molecular Formula C14H21NO2
Molecular Weight 235.32 g/mol
CAS No. 1155988-21-8
Cat. No. B1486526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine
CAS1155988-21-8
Molecular FormulaC14H21NO2
Molecular Weight235.32 g/mol
Structural Identifiers
SMILESCC(C1CC1)NCC2=C(C=C(C=C2)OC)OC
InChIInChI=1S/C14H21NO2/c1-10(11-4-5-11)15-9-12-6-7-13(16-2)8-14(12)17-3/h6-8,10-11,15H,4-5,9H2,1-3H3
InChIKeyCJESOMPJGXVZRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 1155988-21-8): Key Compound Characteristics


(1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine (CAS 1155988-21-8) is a substituted benzylamine derivative incorporating a 2,4-dimethoxyphenylmethyl group and a 1-cyclopropylethyl substituent on the amine nitrogen. With a molecular formula C14H21NO2 and molecular weight of 235.32 g/mol, this compound belongs to a class of amine building blocks that are of interest in medicinal chemistry and chemical biology probe development. Its computed XLogP3-AA is 2.4 [1]. The compound is supplied by multiple vendors with typical purity specifications of ≥95% and is stored under refrigerated conditions (2–8 °C) .

Reported XLogP3-AA may support fragment library screening
2,4-dimethoxybenzyl motif may support SAR derivatization
Storage condition 2–8 °C; cold-chain logistics context

Why Generic Substitution of (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine with Common Analogs Risks Experimental Failure


Even structurally similar benzylamine derivatives show distinct physicochemical and potentially pharmacological profiles that can critically alter experimental outcomes [1]. For example, replacing the 1-cyclopropylethyl group with a cyclopropyl or cyclopropylmethyl substituent changes lipophilicity (ΔLogP) and molecular size, which in turn influences membrane permeability and target binding kinetics [2]. Likewise, the dimethoxy substitution pattern (2,4- vs. 3,4- or 2,5-) modulates electronic distribution and hydrogen-bond acceptor count, factors known to affect receptor affinity and selectivity in fragment-based and lead-optimization programs [3]. Therefore, treating any analog as a drop-in replacement without quantified comparative data introduces significant risk to reproducibility and structure-activity relationship (SAR) interpretation.

Lipophilicity Shift
Cyclopropylethyl vs cyclopropyl substitution can alter logP and membrane permeability; analog may not reproduce the same permeability profile.
Dimethoxy Substitution Pattern
2,4- vs 3,4- or 2,5- dimethoxy positioning shifts electronic distribution and receptor interactions; class-level evidence warns against direct substitution.
Hydrogen-Bond Acceptor Count
Additional methoxy groups increase HBA count, influencing solubility and target binding kinetics; des-methoxy analogs may show different behavior in polar assays.

Quantitative Differentiator Evidence for (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine Against Its Closest Analogs


Lipophilicity (XLogP3-AA) Comparison with the Cyclopropyl Analog

The target compound exhibits a computed XLogP3-AA of 2.4 [1], slightly higher than the corresponding value of 2.35 reported for N-(2,4-dimethoxybenzyl)cyclopropanamine, which lacks the methyl branch on the cyclopropyl ring . This ΔLogP of +0.05 is small but directionally consistent with the addition of a methyl group and may translate into measurable differences in logD7.4, microsomal metabolic stability, or passive membrane permeability.

Lipophilicity (XLogP3-AA)
Method context
Target: 2.4
Cyclopropyl analog: 2.35
Δ = +0.05
Slightly higher lipophilicity may influence permeability; supports screening context.
Computed via different algorithms; cross-method review advised.
Lipophilicity Drug-likeness Physicochemical profiling

Rotatable Bond Count as a Conformational Flexibility Indicator Versus the Unsubstituted Benzyl Derivative

The target compound possesses 6 rotatable bonds [1], compared to only 4 rotatable bonds in the des-methoxy analog N-benzyl-1-cyclopropylethylamine [2]. The two extra rotatable bonds stem from the methoxy groups on the benzyl ring. Higher rotatable bond count generally correlates with increased conformational entropy penalty upon binding to a rigid protein pocket, potentially reducing binding affinity unless compensated by additional polar interactions.

Rotatable Bonds
Target: 6
Des-methoxy analog: 4
Δ = +2
Additional flexibility may affect binding entropy; requires consideration in docking studies.
Computed by Cactvs 3.4.8.18; consistent method.
Conformational analysis Entropy Target binding

Hydrogen Bond Acceptor (HBA) Capacity: Impact on Solubility and Polar Interactions

With three hydrogen bond acceptors (two methoxy oxygens and one amine nitrogen) [1], the target compound offers a higher HBA count than the des-methoxy analog N-benzyl-1-cyclopropylethylamine, which has only one HBA [2]. The additional HBA capacity can enhance aqueous solubility, modify off-rate kinetics from polar binding pockets, and alter the compound's behavior in polar columns during chromatographic purification.

H-Bond Acceptors
Target: 3
Des-methoxy analog: 1
Δ = +2
Higher HBA count may enhance solubility and polar interactions; analog may not replicate.
Derived from structure; verify experimental solubility.
Hydrogen bonding Solubility Pharmacophore mapping

Positional Dimethoxy Substitution: 2,4- vs. 3,4-Dimethoxy Isomer Differentiation

The 2,4-dimethoxyphenylmethyl group in the target compound differs from the 3,4-dimethoxy isomer in electronic distribution and steric presentation. While direct binding data for this specific benzylamine pair are unavailable, literature precedent with structurally analogous benzylidene-anabaseine compounds shows that the 2,4-dimethoxy substitution pattern (as in GTS-21) confers selective partial agonism at α7 nicotinic acetylcholine receptors, whereas the 3,4-substituted isomer exhibits a different pharmacological profile [1]. This class-level inference suggests that even within the same benzylamine scaffold, the positional placement of methoxy groups is a critical determinant of target selectivity.

Dimethoxy Position
Class-level
2,4- vs 3,4-: selectivity context reported for GTS-21
Positional isomer may shift receptor selectivity; class inference only.
No direct binding data for this pair; requires validation.
Structure-Activity Relationship Isosterism Receptor selectivity

Supplier Purity Specification: Benchmarking Against a Structural Analog

The target compound is commercially available with a minimum purity specification of 95%+ as listed by multiple vendors . In comparison, the closely related analog N-(2,4-dimethoxybenzyl)cyclopropanamine is offered at a higher specification of 97% . While both compounds may be suitable for early discovery, the 2% purity difference can be significant in quantitative biological assays where impurities may contribute to off-target effects or skew dose-response curves.

Purity Specification
Data to verify
Target: ≥95%
Cyclopropyl analog: ≥97%
ΔPurity_min ≥ +2% for analog
Purity difference may require additional purification for quantitative assays.
Vendor-reported; verify by HPLC/MS upon receipt.
Chemical purity Quality control Procurement specification

Optimal Research and Industrial Application Scenarios for (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine Based on Evidence


Fragment-Based Drug Discovery Requiring Defined Lipophilicity

The calculated XLogP3-AA of 2.4 positions this compound in a favorable lipophilicity range for fragment libraries (typically logP 1–3). Its subtle lipophilicity difference versus the cyclopropyl analog (ΔLogP +0.05) may be exploited to fine-tune permeability without drastically altering solubility, making it a candidate for fragment growing or merging strategies where small LogP increments are desired [1].

SAR Exploration of 2,4-Dimethoxybenzyl-Containing Ligands

In programs targeting receptors where a 2,4-dimethoxybenzyl motif is a recognized pharmacophore (e.g., α7 nAChR, oxytocin receptor), this compound serves as a core scaffold for derivatization. Its three hydrogen bond acceptors and six rotatable bonds offer distinct interaction possibilities compared to des-methoxy or 3,4-dimethoxy isomers, enabling systematic SAR exploration [2].

Chemical Biology Probe Development Requiring Storage Stability

The recommended storage condition of 2–8 °C indicates a degree of thermal lability that must be accounted for in experimental design . This compound is therefore best suited for projects where cold-chain logistics are already in place, and its stability profile may be a differentiating factor for procurement from suppliers who guarantee cold shipping and validated purity upon arrival.

Application
Selection Property
Validation Focus
Fragment library development
Reported XLogP3-AA profile
Lipophilicity-driven permeability review
SAR derivatization studies
2,4-dimethoxy substitution pattern
Receptor selectivity context review
Probe development with cold storage
Storage condition 2–8 °C
Purity stability upon receipt
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